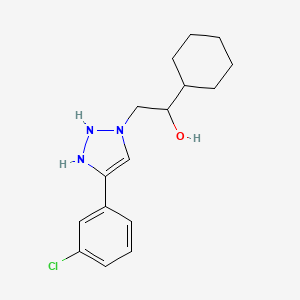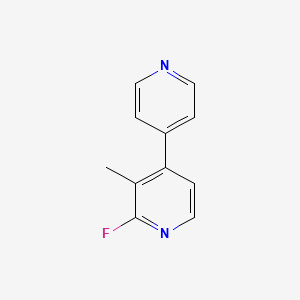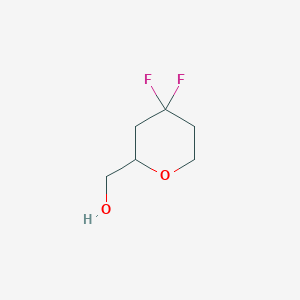
(4,4-Difluorotetrahydro-2H-pyran-2-YL)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4,4-Difluorotetrahydro-2H-pyran-2-YL)methanol is a chemical compound with the molecular formula C6H10F2O2 It is a derivative of tetrahydropyran, a six-membered oxygen-containing heterocycle, and features two fluorine atoms at the 4-position and a methanol group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Difluorotetrahydro-2H-pyran-2-YL)methanol typically involves the introduction of fluorine atoms into the tetrahydropyran ring. One common method is the reaction of tetrahydropyran derivatives with fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective fluorination .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis .
化学反応の分析
Types of Reactions
(4,4-Difluorotetrahydro-2H-pyran-2-YL)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or ether derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of alcohols and ethers.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (4,4-Difluorotetrahydro-2H-pyran-2-YL)methanol is used as a building block for the synthesis of more complex molecules. Its unique fluorinated structure makes it valuable in the development of fluorinated pharmaceuticals and agrochemicals .
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways involving fluorinated compounds. Its structural similarity to natural substrates allows it to act as a competitive inhibitor in enzymatic reactions .
Medicine
Its fluorinated structure can enhance the metabolic stability and bioavailability of drug candidates, making it a valuable scaffold for designing new therapeutic agents .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.
作用機序
The mechanism of action of (4,4-Difluorotetrahydro-2H-pyran-2-YL)methanol involves its interaction with specific molecular targets. The fluorine atoms can form strong hydrogen bonds with target proteins, enhancing binding affinity and specificity. The methanol group can participate in nucleophilic or electrophilic reactions, facilitating the formation of covalent bonds with target molecules.
類似化合物との比較
Similar Compounds
Tetrahydropyran-2-methanol: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
4-Fluorotetrahydropyran-2-methanol: Contains only one fluorine atom, leading to different steric and electronic effects.
2,2-Difluorotetrahydropyran: Fluorine atoms are positioned differently, affecting the overall reactivity and stability.
Uniqueness
(4,4-Difluorotetrahydro-2H-pyran-2-YL)methanol is unique due to the presence of two fluorine atoms at the 4-position, which significantly alters its chemical properties compared to similar compounds
特性
分子式 |
C6H10F2O2 |
|---|---|
分子量 |
152.14 g/mol |
IUPAC名 |
(4,4-difluorooxan-2-yl)methanol |
InChI |
InChI=1S/C6H10F2O2/c7-6(8)1-2-10-5(3-6)4-9/h5,9H,1-4H2 |
InChIキー |
BOVQDYZOVCRRPB-UHFFFAOYSA-N |
正規SMILES |
C1COC(CC1(F)F)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


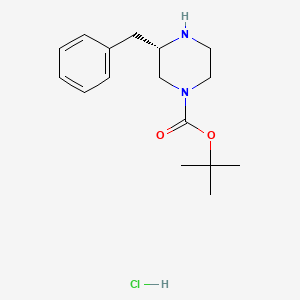
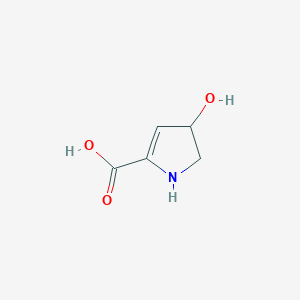
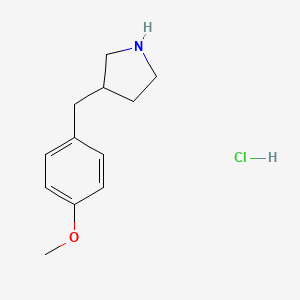
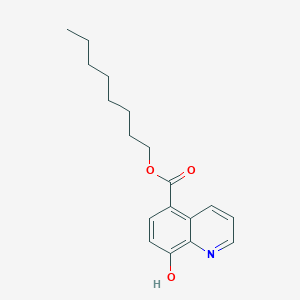
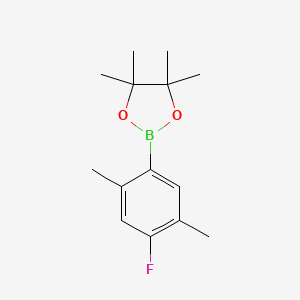
![(1R)-7,7-dimethyl-1-(sulfanylmethyl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B14025184.png)
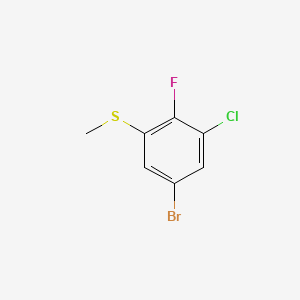
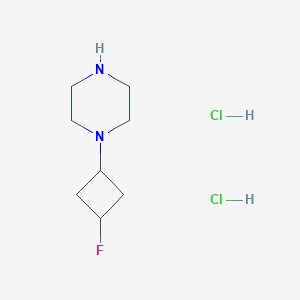
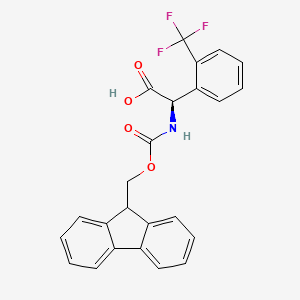

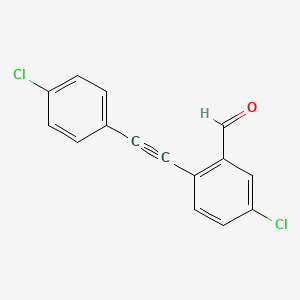
![Benzyl N-[[rel-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-YL]methyl]carbamate](/img/structure/B14025206.png)
